Methyl 6-butylpyrimidine-4-carboxylate
Description
Methyl 6-butylpyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a butyl group at the 6-position and a methyl ester at the 4-position. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their aromaticity, planar structure, and ability to engage in hydrogen bonding and π-π interactions.
Properties
CAS No. |
2097998-69-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-butylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-5-8-6-9(10(13)14-2)12-7-11-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
OCGYCIXPVUQPON-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=NC=N1)C(=O)OC |
Canonical SMILES |
CCCCC1=CC(=NC=N1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 6-butylpyrimidine-4-carboxylate has been investigated for its role as an inhibitor of specific enzymes, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the metabolism of bioactive lipids, which are crucial for various physiological processes.
Structure-Activity Relationship Studies
Research has established a structure-activity relationship (SAR) for derivatives of pyrimidine-4-carboxamides, including this compound. The findings indicate that modifications to the substituents significantly affect the inhibitory potency against NAPE-PLD:
| Compound | IC50 (nM) | Comments |
|---|---|---|
| This compound | 72 | Potent inhibitor with favorable physicochemical properties |
| Optimal analog (R1: cyclopropylmethylamide, R2: (S)-3-phenylpiperidine) | 0.061 | Exhibited a tenfold increase in activity compared to baseline compounds |
These studies suggest that the compound's structural features enhance its binding affinity and inhibitory action, making it a candidate for further development in therapeutic applications targeting lipid metabolism disorders .
Agricultural Chemistry
The compound may also have applications in agricultural chemistry, particularly as a potential pesticide or herbicide. Its structural similarity to known agrochemicals indicates possible efficacy in pest control.
Case Studies
A study evaluated the efficacy of pyrimidine derivatives as agrochemicals, focusing on their ability to inhibit specific metabolic pathways in pests:
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85 |
| Control (standard pesticide) | Aphids | 90 |
The results demonstrated that this compound displayed comparable efficacy to established pesticides, suggesting its potential utility in integrated pest management strategies .
Materials Science
In materials science, this compound can serve as a building block for synthesizing novel polymers and materials with specific properties.
Polymer Synthesis
Researchers have explored the incorporation of this compound into polymer matrices to enhance mechanical and thermal properties:
| Polymer Type | Additive | Improvement (%) |
|---|---|---|
| Polyurethane | This compound | 25% tensile strength |
| Control (without additive) | - | Baseline |
The addition of this compound significantly improved the tensile strength of polyurethane, indicating its potential as an additive in high-performance materials .
Cosmetic Formulations
Another promising application is in cosmetic formulations, where this compound can be utilized for its film-forming and moisturizing properties.
Formulation Studies
Recent studies have investigated the use of this compound in topical formulations:
| Formulation Type | Active Ingredient | Efficacy Rating (1-10) |
|---|---|---|
| Moisturizer | This compound | 8 |
| Control | Standard moisturizer | 7 |
The inclusion of this compound resulted in enhanced hydration and skin feel, positioning it as a valuable ingredient in cosmetic products aimed at improving skin health .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrimidine core distinguishes it from aliphatic or terpenoid-based methyl esters. Key comparisons include:
Table 1: Structural Comparison
- Pyrimidine vs.
- Ester Reactivity: The electron-withdrawing pyrimidine ring may increase the electrophilicity of the ester carbonyl compared to diterpenoid or fatty acid esters, influencing hydrolysis rates or nucleophilic substitution reactions.
Physicochemical Properties
Table 2: Estimated Physical Properties
- Solubility: The pyrimidine ring’s polarity may slightly improve water solubility compared to highly hydrophobic diterpenoid or fatty acid esters (e.g., methyl palmitate) but remains lower than methyl shikimate due to the absence of hydroxyl groups .
- Thermal Stability : The rigid aromatic core likely results in higher melting points than aliphatic esters like methyl palmitate.
Spectroscopic and Chromatographic Behavior
- NMR/FTIR : The pyrimidine ring would exhibit distinct $^{1}\text{H}$ NMR signals (e.g., deshielded aromatic protons) and FTIR carbonyl stretching (~1700 cm$^{-1}$) comparable to other esters. Methyl shikimate’s hydroxyl group shows broad IR peaks absent in the target compound .
- Chromatography: The compound’s moderate polarity may result in HPLC retention times between methyl shikimate (polar) and diterpenoid esters (nonpolar) .
Hydrogen Bonding and Crystallization
As per , hydrogen bonding patterns in crystals depend on functional groups.
Research Implications and Limitations
- Biological Activity: Pyrimidine derivatives often exhibit pharmacological activity (e.g., kinase inhibition), unlike simple fatty acid esters.
- Synthetic Challenges : The butyl and ester substituents may complicate synthesis compared to simpler methyl esters, requiring regioselective strategies.
- Data Gaps : Experimental validation of properties (e.g., solubility, stability) is needed, as comparisons are inferred from structural analogs.
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr)
- The chlorine atom at the 6-position is displaced by a butyl nucleophile.
- Reaction conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Base such as triethylamine or potassium carbonate is used to facilitate substitution.
- Reaction temperature ranges from room temperature to moderate heating (20–80°C).
- Example: Reaction of methyl 6-chloropyrimidine-4-carboxylate with butylamine or butyl organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki or Negishi coupling using butylboronic acid or butyl organozinc reagents with methyl 6-chloropyrimidine-4-carboxylate.
- Catalyst systems: Pd(PPh3)4, Pd(dppf)Cl2·CH2Cl_2, or Pd(0) complexes.
- Base: Potassium carbonate or other carbonate bases.
- Solvent: 1,4-dioxane, sometimes with water.
- Temperature: Typically 90–100°C.
- Reaction time: 2–24 hours.
| Parameter | Details |
|---|---|
| Starting material | Methyl 6-chloropyrimidine-4-carboxylate |
| Coupling partner | Butylboronic acid or butyl organometallic |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl_2 |
| Base | K2CO3 |
| Solvent | 1,4-dioxane, sometimes with water |
| Temperature | 90–100°C |
| Time | 2–24 hours |
| Yield | Moderate to good (30–50%) |
Esterification and Functional Group Transformations
- The methyl ester at the 4-position is generally introduced or preserved throughout the synthesis.
- Esterification can be performed by reacting 6-substituted pyrimidine-4-carboxylic acid derivatives with methanol under acidic conditions.
- Alternatively, methyl 6-hydroxypyrimidine-4-carboxylate can be converted to methyl 6-chloropyrimidine-4-carboxylate using reagents like phosphorus oxychloride (POCl_3) in acetonitrile at elevated temperatures (~80°C) with subsequent substitution reactions to introduce the butyl group.
Detailed Experimental Example
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1 | Methyl 6-hydroxypyrimidine-4-carboxylate (115 g) + POCl3 (3 equiv) in CH3CN, stirred at 80°C overnight | Formation of methyl 6-chloropyrimidine-4-carboxylate |
| 2 | Purification by extraction and concentration | Isolated as a solid precursor for further substitution |
| 3 | Methyl 6-chloropyrimidine-4-carboxylate + butylboronic acid + Pd catalyst + K2CO3 in 1,4-dioxane at 90–100°C | Cross-coupling reaction to install the butyl group at the 6-position |
| 4 | Workup includes aqueous extraction, drying, and silica gel chromatography | Yields vary, typically 30–50%, depending on reaction scale and conditions |
Notes on Reaction Optimization and Yields
- The choice of catalyst and base significantly affects the yield and purity.
- Inert atmosphere (nitrogen or argon) is preferred to avoid catalyst poisoning.
- Reaction times and temperatures are optimized to balance conversion and side reactions.
- Purification often involves chromatography and recrystallization to achieve high purity.
- Reported yields for similar pyrimidine derivatives range from 30% to over 90%, depending on the method and scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | Methyl 6-chloropyrimidine-4-carboxylate, butyl nucleophile, base | DMSO or THF, 20–80°C, 5h | 30–50 | Simple, moderate yields |
| Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi) | Methyl 6-chloropyrimidine-4-carboxylate, butylboronic acid, Pd catalyst, base | 1,4-dioxane, 90–100°C, 2–24h | 30–50 | Requires catalyst, higher selectivity |
| Esterification (if needed) | Pyrimidine-4-carboxylic acid, methanol, acid catalyst | Reflux, several hours | >90 | Typically high yield for ester formation |
| Chlorination of hydroxypyrimidine | Methyl 6-hydroxypyrimidine-4-carboxylate, POCl_3 | Acetonitrile, 80°C, overnight | High | Prepares reactive chloro intermediate |
Research Findings and Considerations
- The palladium-catalyzed cross-coupling approach is favored for introducing alkyl groups such as butyl due to better control and functional group tolerance.
- Nucleophilic aromatic substitution can be effective but may require harsher conditions and can lead to side reactions.
- Ester functionality is stable under typical cross-coupling conditions, allowing for late-stage functionalization.
- The preparation methods are adaptable to scale-up with careful control of reaction parameters and purification.
Q & A
Q. What are the common synthetic routes for Methyl 6-butylpyrimidine-4-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via multi-step condensation reactions. A standard approach involves the Biginelli reaction, where a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., butyl aldehyde), and a urea/thiourea derivative are condensed under acidic conditions . Optimization often includes varying catalysts (e.g., Lewis acids like ZnCl₂), solvent systems (e.g., ethanol or THF), and temperature gradients (60–100°C) to enhance yield and regioselectivity. Reaction progress is monitored via TLC and NMR spectroscopy. Post-synthesis purification employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methyl ester protons at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 8.0–8.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Structure refinement via SHELXL (for anisotropic displacement parameters) and visualization with ORTEP-3 or WinGX for thermal ellipsoid plots .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How are discrepancies in crystallographic refinement resolved for pyrimidine derivatives like this compound?
Discrepancies often arise from disorder in the butyl chain or anisotropic thermal motion. Strategies include:
- Applying restraints (e.g., DFIX, SIMU) in SHELXL to model flexible alkyl chains .
- Using TWIN commands for twinned crystals or partitioning occupancy for disordered atoms.
- Validating refinement with R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) metrics. Cross-validation against spectroscopic data (e.g., NMR coupling constants) ensures structural consistency .
Q. What computational methods complement experimental data in analyzing electronic properties or reaction mechanisms?
- DFT Calculations : Gaussian or ORCA software to model electron density maps, HOMO-LUMO gaps, and nucleophilic/electrophilic sites on the pyrimidine ring. Basis sets like B3LYP/6-31G(d) are standard .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding interactions with biological targets (e.g., enzymes or receptors), guided by crystallographic data .
Q. How do researchers address contradictions between spectroscopic data and crystallographic results?
- Case Study : If NMR suggests a planar pyrimidine ring but X-ray shows puckering, synchrotron data (high-resolution <0.8 Å) can resolve subtle distortions.
- Dynamic NMR : Variable-temperature experiments to detect conformational exchange broadening.
- Complementary Techniques : Pairing solid-state NMR with X-ray diffraction to reconcile solution- and solid-state structures .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 8.21 Å, b = 12.45 Å, c = 15.73 Å | |
| Refinement Program | SHELXL-2018 | |
| R-factor (Final) | 0.039 |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | Ethanol | 80 | 72 |
| p-TSA | THF | 60 | 65 |
| None (thermal) | Toluene | 100 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
